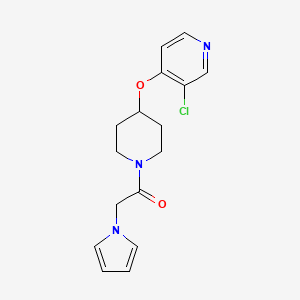
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as JNJ-40411813, is a novel small molecule that has shown promising results in various scientific research studies. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Microwave-assisted synthesis of related compounds has shown potential in creating substances with antibacterial properties. A study demonstrated the synthesis of compounds using a microwave irradiation method, which were then evaluated for their antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Spectroscopic Characterization and Cytotoxic Studies
- The compound underwent spectroscopic characterization, including IR, NMR, and MS studies, along with thermal stability analysis using TGA and DSC techniques. Additionally, cytotoxicity evaluations and binding analyses with human serum albumin were conducted, providing insights into its potential biological applications (Govindhan et al., 2017).
Crystal Structure and Biological Activity
- Another study focused on the synthesis and characterization of a similar compound, including its crystal structure and biological activities against fungicides and viruses. This research highlights the compound's potential in developing antiviral and fungicidal agents (Li et al., 2015).
Structural Characterization and Corrosion Inhibition
- A penta-substituted pyrrole derivative was synthesized and structurally characterized using various spectroscopic techniques. The study also explored the compound's efficiency in inhibiting steel corrosion, suggesting its potential in industrial applications (Louroubi et al., 2019).
Synthesis and Antimicrobial Evaluation
- Research on novel heterocyclic compounds containing both tetrazoles and piperidine nuclei, closely related to the compound , has been conducted. These compounds were synthesized and evaluated for antimicrobial activity, indicating their potential in creating new antimicrobial agents (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Hydrogen-Bonding Patterns
- Studies on related compounds have also focused on hydrogen-bonding patterns, contributing to understanding the compound's molecular interactions and structural stability (Balderson et al., 2007).
properties
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-14-11-18-6-3-15(14)22-13-4-9-20(10-5-13)16(21)12-19-7-1-2-8-19/h1-3,6-8,11,13H,4-5,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAALUHJTBYGJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

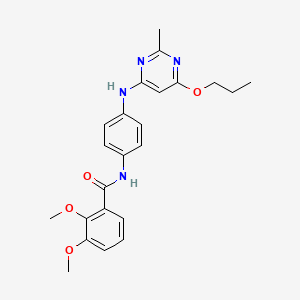

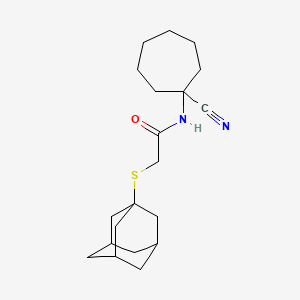

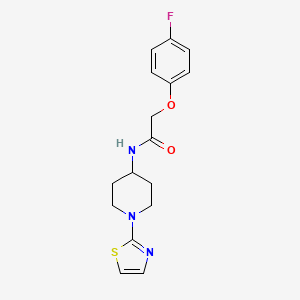

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2453595.png)

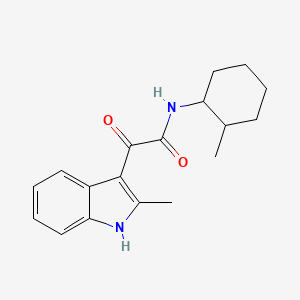
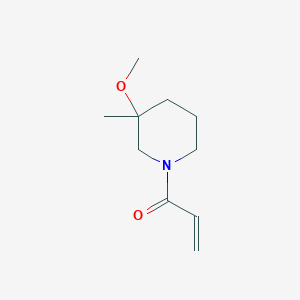

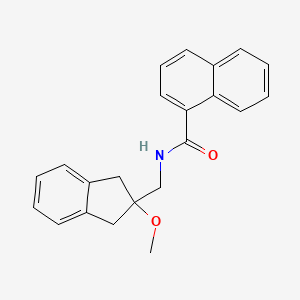
![tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate](/img/structure/B2453608.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2453609.png)